molecular formula C9H8N2O2 B177922 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid CAS No. 175143-91-6

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid

Cat. No. B177922
CAS RN: 175143-91-6
M. Wt: 176.17 g/mol
InChI Key: ZIIHHHLFEMQMOK-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CC1=CN(C=CC=C2)C2=N1 .


Chemical Reactions Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 176.17 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid and its derivatives have been extensively studied for their potential therapeutic applications. Imidazo[1,2-b]pyridazine, a closely related scaffold, provides a basis for various bioactive molecules, including successful kinase inhibitors like ponatinib. This has spurred interest in exploring new derivatives containing imidazo[1,2-a]pyridin scaffolds for enhanced pharmacokinetics and efficiency in medicinal applications (Garrido et al., 2021). Furthermore, heterocyclic N-oxide molecules, including those synthesized from imidazole and indazole, have shown significant potential in organic synthesis, catalysis, and drug applications, highlighting the versatility and importance of imidazole derivatives in medicinal chemistry (Li et al., 2019).

Chemical Synthesis and Catalysis

Imidazole scaffolds, including this compound derivatives, are pivotal in the design of selective inhibitors for various biochemical pathways. For example, they serve as selective inhibitors of p38 MAP kinase, highlighting their importance in synthetic chemistry for developing new pharmacologically active compounds (Scior et al., 2011). Additionally, imidazopyridines have been identified as potential inhibitors against multi-drug-resistant bacterial infections, further emphasizing the role of imidazole derivatives in addressing contemporary medical challenges (Sanapalli et al., 2022).

Organic and Pharmaceutical Chemistry

Imidazole and its derivatives play a crucial role in the development of organic sensors and pharmaceuticals. Pyrimidine-appended optical sensors based on imidazole derivatives have shown significant potential for various biological and medicinal applications, demonstrating the diverse utility of imidazole compounds in creating sensitive and selective sensing materials (Jindal & Kaur, 2021). The formation and use of imidazo[1,2-a]pyrimidines, closely related to this compound, in biological activities and secondary applications such as corrosion inhibition, showcase the compound's versatility and potential for novel applications (Kobak & Akkurt, 2022).

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHHHLFEMQMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596656
Record name (Imidazo[1,2-a]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175143-91-6
Record name (Imidazo[1,2-a]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring mixture of tert-butyl 2-(imidazo[1,2-a]pyridin-5-yl)acetate (200 mg) in HOAc (5 mL) was added 6N HCl (5 mL). The reaction mixture was warmed to 80° C. for 2 h. The crude product mixture was concentrated under reduced pressure and directly taken to the next reaction without further purification. Method[1], MS(ESI) 177.1 [M+H], Retention time=0.303 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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